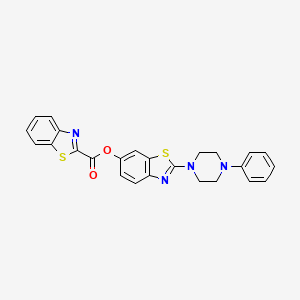![molecular formula C22H29N5O2 B6489138 3-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine CAS No. 899953-50-5](/img/structure/B6489138.png)
3-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine” is a complex organic molecule that contains several functional groups and rings, including a piperazine ring, a pyridazine ring, and a methoxybenzoyl group .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, it likely involves the reaction of appropriate precursors containing the piperazine and pyridazine rings. Piperazine derivatives are often synthesized through reactions involving amines . Pyridazine derivatives can be synthesized through various methods, including cyclization reactions .Molecular Structure Analysis
The compound’s structure can be analyzed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. Piperazine rings can participate in various reactions, including substitutions . Pyridazine rings can also undergo various transformations, depending on the substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its exact structure. These properties could be determined through experimental methods .科学的研究の応用
Anti-Tubercular Activity
Background: Tuberculosis (TB) remains a global health challenge, necessitating the development of novel anti-TB drugs. Pyrazinamide (PZA) is a front-line prodrug used in TB treatment. Researchers have explored analogues of PZA to enhance anti-TB activity.
Compound Evaluation: In a study by Singireddi et al , a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Notably, compounds 6a, 6e, 6h, 6j, and 6k exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM. These compounds also demonstrated low cytotoxicity to human cells. Further development is promising based on molecular interactions observed in docking studies.
Cascade Benz Annulation
Background: Cascade reactions are valuable in organic synthesis. The compound’s structure suggests potential for such reactions.
Mechanism: In a theoretical investigation , Ag(I)-catalyzed cascade benz annulation of N-(3-(2-(4-methoxybenzoyl)phenyl)prop-2-yn-1-yl)benzamide was studied. The mechanism involves oxonium-ion generation, water nucleophilic addition, ring opening hydroxylation, and dual ketonization, leading to a 1,5-diketone intermediate.
Benzothiazole Derivatives
Background: Benzothiazole derivatives exhibit diverse biological activities. The compound’s structure contains a benzothiazole moiety.
Synthesis: A library of 3-(piperazin-1-yl)-1,2-benzothiazole derivatives was designed and synthesized . These compounds may have potential applications in medicinal chemistry.
作用機序
Target of Action
Similar compounds with piperazine moieties have been known to interact with various receptors such as dopamine and serotonin receptors . These receptors play crucial roles in the central nervous system, influencing mood, cognition, and behavior.
Mode of Action
Based on the structural similarity to other piperazine derivatives, it can be hypothesized that it may act as an antagonist at its target receptors . Antagonists work by binding to the receptor and blocking it, preventing the natural ligand from binding and activating the receptor.
Biochemical Pathways
These include the dopaminergic pathways, which are involved in reward and motivation, and the serotonergic pathways, which play a role in mood regulation .
Pharmacokinetics
Compounds with similar structures have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties important for a drug’s pharmacokinetics in the human body, including absorption, distribution, metabolism, and excretion.
Result of Action
If it acts as an antagonist at dopamine and serotonin receptors, it could potentially alter neuronal signaling and lead to changes in mood and behavior .
将来の方向性
特性
IUPAC Name |
(2-methoxyphenyl)-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-17-9-11-25(12-10-17)20-7-8-21(24-23-20)26-13-15-27(16-14-26)22(28)18-5-3-4-6-19(18)29-2/h3-8,17H,9-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRALIAMZVAEEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B6489097.png)
![N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B6489100.png)
![1-(4-chlorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B6489108.png)
![1-(4-methylphenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B6489114.png)
![N-cyclohexyl-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B6489117.png)
![5-[(2-chloro-6-fluorophenyl)methyl]-3-[(2-chlorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B6489125.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide](/img/structure/B6489133.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide](/img/structure/B6489136.png)
![N'-[(2-chlorophenyl)methyl]-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B6489141.png)
![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B6489142.png)
![N'-cyclopentyl-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B6489148.png)
![N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B6489154.png)
![N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B6489162.png)